Lipophilicity Differentiation vs. 1-Bromo-4-(trifluoromethoxy)benzene (Des-Fluoro Analog)
The introduction of an ortho-fluoro substituent onto the 1-bromo-4-(trifluoromethoxy)benzene scaffold increases the calculated LogP. The target compound, 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene, has a calculated LogP of 3.49 (Molbase) to 3.9 (XLogP3-AA) [1]. In contrast, the des-fluoro analog, 1-bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7), shows a LogP of 3.35 (Molbase) to 3.8 (XLogP) [2][3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.49 (Molbase); XLogP3-AA = 3.9 |
| Comparator Or Baseline | 1-Bromo-4-(trifluoromethoxy)benzene: LogP = 3.35 (Molbase); XLogP = 3.8 |
| Quantified Difference | Delta LogP ≈ +0.14 (Molbase); +0.10 (XLogP) |
| Conditions | Computational prediction, standard octanol/water partition coefficient |
Why This Matters
A higher LogP indicates enhanced membrane permeability, which is a critical parameter for selecting a building block when designing CNS-penetrant drug candidates.
- [1] Molbase. (n.d.). 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. LogP: 3.4868. Retrieved from qiye.molbase.cn. View Source
- [2] Molbase. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene. LogP: 3.3477. Retrieved from qiye.molbase.cn. View Source
- [3] Kepuchina. (2021). 1-Bromo-4-(trifluoromethoxy)benzene. XlogP: 3.8. Retrieved from kepuchina.cn. View Source
